molecular formula C11H19F3N2O2 B13950839 Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate

Cat. No.: B13950839
M. Wt: 268.28 g/mol
InChI Key: LJUCBTWUUSUSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H19F3N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine rings .

Scientific Research Applications

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of specific biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate: Similar structure but with the trifluoromethyl group at a different position.

    Tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate: Features a methyl group in addition to the trifluoromethyl group.

    Tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate: Stereoisomer with different spatial arrangement of atoms.

Uniqueness

Tert-butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it valuable for targeted research and development .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl N-[1-(trifluoromethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-8-5-4-6-16(7-8)11(12,13)14/h8H,4-7H2,1-3H3,(H,15,17)

InChI Key

LJUCBTWUUSUSOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.